3-Amino-1-but-1-en-3-ynylazetidin-2-one
Description
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-amino-1-but-1-en-3-ynylazetidin-2-one |
InChI |
InChI=1S/C7H8N2O/c1-2-3-4-9-5-6(8)7(9)10/h1,3-4,6H,5,8H2 |
InChI Key |
BAYNWWJGVSATSB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=CN1CC(C1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
In-Depth Research Findings and Data Tables
Comparative Yields of Amidopalladation with Different Nitrogen Protecting Groups
| Entry | Protecting Group on Nitrogen | Reaction Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzylic amine (Bn) | 60 °C | 0 | No reaction |
| 2 | Carbamate (Cbz) | 60 °C | 0 | No reaction |
| 3 | Carbamate (Fmoc) | 60 °C | 0 | No reaction |
| 4 | Electron-withdrawing carbamate | 60 °C | 0 | No reaction |
| 5 | Amidophosphate | 60 °C | 55 | Moderate yield |
| 6 | p-Toluenesulfonyl (Ts) | Room temperature | 85 | High yield, fast conversion |
| 7 | Unsubstituted sulfonamide | Room temperature | 82 | Good yield |
| 8 | p-Nitrobenzenesulfonyl (Ns) | Room temperature | 84 | High yield |
Representative Reaction Scheme for Monoalkynylation
- Starting from (Z)-1,2-dichloroethene and terminal alkynes under Pd(PPh₃)₄/CuI catalysis with n-BuNH₂, (Z)-1-chloro-1-ene-3-ynes are obtained in 60–85% yields.
- Subsequent coupling leads to enediynes or conjugated enynes, which can be further transformed into azetidinone derivatives.
Summary of Preparation Methodology
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Azetidinone ring formation | Cyclization of β-amino acid derivatives | High yield | Requires amino protection |
| Amino group protection | Sulfonyl protecting groups (Ts, Ns) | High reactivity | Essential for Pd-catalyzed steps |
| Pd-catalyzed monoalkynylation | Pd(PPh₃)₄/CuI, n-BuNH₂, benzene, rt | 60–85% yield | Stereoselective enyne formation |
| Amidopalladation | Pd(OAc)₂/dppp, sulfonamide-protected amines | 82–85% yield | Forms N,O-acetals, key intermediates |
| Deprotection | Mild acidic or reductive conditions | Quantitative | Restores free amino group |
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-but-1-en-3-ynylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Amino-1-but-1-en-3-ynylazetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-but-1-en-3-ynylazetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-Amino-1-but-1-en-3-ynylazetidin-2-one, we analyze its structural and functional analogs, focusing on azetidinone derivatives, amino-substituted cyclic ketones, and enyne-containing molecules.
Azetidinone Derivatives: 1,3-Diazetidin-2-ones
1,3-Diazetidin-2-ones, studied in and , differ by replacing the ene-yne group with a second nitrogen in the azetidinone ring. Key comparisons include:
The ene-yne group in the target compound may improve membrane permeability compared to diazetidinones, but its strained structure could increase metabolic instability. The absence of Lipinski violation data for the target compound highlights a need for further study .
Amino-Substituted Cyclic Ketones: 3-Aminoindan-1-ones
details 3-aminoindan-1-ones, synthesized via Bronsted acid-catalyzed domino reactions. While structurally distinct (indanone vs. azetidinone), these share functional group similarities:
The target compound’s synthesis could benefit from analogous domino strategies, though its ene-yne moiety may require tailored catalytic conditions to avoid side reactions.
Enyne-Containing Molecules
Enyne groups are known for their reactivity in click chemistry and photodynamic therapies. Compared to simpler enynes, the conjugation in this compound may stabilize the structure but reduce electrophilicity. No direct data on stability or reactivity are available, necessitating further experimental validation.
Q & A
Q. Key Considerations :
- Temperature control (e.g., 0–5°C for sensitive intermediates) and anhydrous solvents are critical to avoid side reactions .
- Purification often involves column chromatography or recrystallization, monitored by TLC.
Table 1 : Example Reaction Conditions for Azetidin-2-one Core Synthesis
| Reagent | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Chloroacetyl chloride | Dry benzene | 0–5°C | Triethylamine | 65–75 |
Advanced: How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural characterization?
Methodological Answer :
Discrepancies often arise from impurities, tautomerism, or dynamic effects. Resolution strategies include:
- Triangulation : Cross-validate data using multiple techniques (e.g., FT-IR for functional groups, - HSQC NMR for connectivity, and HRMS for molecular weight) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation (see and for analogous compounds) .
Case Study :
In , unexpected NMR splitting patterns in thiazinan-4-one derivatives were resolved via NOESY experiments, revealing restricted rotation around the C–N bond.
Basic: What analytical techniques are essential for confirming the purity and structure of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR identify functional groups and stereochemistry .
- Mass Spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .
- FT-IR Spectroscopy : Validates amine (–NH) and carbonyl (C=O) groups .
Table 2 : Diagnostic Spectral Peaks for Azetidin-2-one Derivatives
| Functional Group | NMR Shift (δ, ppm) | FT-IR (cm) |
|---|---|---|
| Azetidin-2-one C=O | 170–175 (s) | 1680–1720 |
| Enyne C≡C | 95–100 (C≡C in ) | 2100–2260 (weak) |
Advanced: How can computational modeling predict the biological activity of this compound?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., β-lactamases or kinase enzymes) .
- ADME Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .
- Dynamic Simulations : MD simulations (e.g., GROMACS) evaluate conformational stability in biological environments .
Q. Example Workflow :
Generate 3D structures using PubChem data ().
Dock into the active site of a target enzyme (e.g., penicillin-binding proteins).
Validate with free-energy calculations (MM-GBSA) to rank binding affinities .
Basic: What structural features influence the reactivity of this compound?
Q. Methodological Answer :
- Azetidin-2-one Ring : Strain from the four-membered ring enhances susceptibility to nucleophilic attack .
- Enyne Moiety : Conjugated π-system facilitates [2+2] cycloadditions or radical reactions .
- Amino Group : Participates in hydrogen bonding and acts as a nucleophile in acyl transfer reactions .
Advanced: How can reaction pathways be optimized to minimize byproducts in complex syntheses?
Q. Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation and guides quenching times .
- Green Chemistry Principles : Replace toxic solvents (e.g., benzene) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Case Study :
In , controlled addition of 3,4-dimethoxybenzyl groups reduced dimerization side reactions by steric hindrance.
Basic: What safety precautions are critical when handling this compound?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (analogous to ).
- Ventilation : Use fume hoods due to potential amine volatility .
- Storage : Argon-sealed containers at –20°C to prevent oxidation .
Advanced: How can data-sharing practices enhance reproducibility in azetidin-2-one research?
Q. Methodological Answer :
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable (e.g., deposit spectral data in PubChem or Zenodo) .
- Collaborative Platforms : Use ELNs (Electronic Lab Notebooks) for real-time peer validation .
- Contradiction Resolution : Transparent reporting of failed experiments and outlier analyses (see ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
